Cas no 1019100-65-2 (3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine)

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core functionalized with both a pyrazole moiety and a piperazine-linked trifluoromethylbenzoyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine spacer improves solubility and binding affinity. The pyridazine-pyrazole combination offers versatile hydrogen-bonding interactions, making it valuable for targeted drug design. Its synthetic flexibility allows for further derivatization, enabling optimization for specific pharmacological applications. This compound is suited for research in drug discovery and development.
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine structure
1019100-65-2 structure
Product Name:3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
CAS No:1019100-65-2
MF:C19H17F3N6O
MW:402.373093366623
CID:6382844
PubChem ID:25667736
Update Time:2025-10-30

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
    • 1019100-65-2
    • (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
    • F2318-0051
    • AKOS024638513
    • Inchi: 1S/C19H17F3N6O/c20-19(21,22)15-4-1-3-14(13-15)18(29)27-11-9-26(10-12-27)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2
    • InChI Key: NXTYLINOQRIMCV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(N1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 402.14159367g/mol
  • Monoisotopic Mass: 402.14159367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.2Ų

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2318-0051-2μmol
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2318-0051-5μmol
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2318-0051-10μmol
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2318-0051-20μmol
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2318-0051-1mg
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2318-0051-2mg
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2318-0051-3mg
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2318-0051-4mg
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2318-0051-5mg
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2318-0051-10mg
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
1019100-65-2 90%+
10mg
$118.5 2023-05-16

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Related Literature

Additional information on 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Introduction to 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS No. 1019100-65-2)

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine, also known by its CAS number 1019100-65-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a pyridazine core, a pyrazole ring, and a trifluoromethyl-substituted benzoyl group. These structural elements contribute to its pharmacological properties, making it a promising candidate for various drug development programs.

The pyridazine core of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a versatile scaffold that has been extensively studied for its biological activities. Pyridazines are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticonvulsant, and antitumor activities. The presence of the pyrazole ring further enhances the compound's biological profile by introducing additional functional groups that can interact with various biological targets. Pyrazoles are well-known for their ability to modulate enzyme activity and receptor binding, making them valuable components in drug design.

The trifluoromethyl-substituted benzoyl group in 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is another key structural feature that contributes to its unique properties. Trifluoromethyl groups are known for their electron-withdrawing effects and hydrophobicity, which can influence the compound's solubility, metabolic stability, and binding affinity. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the compound, making it more suitable for therapeutic use.

Recent studies have highlighted the potential of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has also been investigated for its antitumor effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of Akt and ERK signaling pathways, which are commonly dysregulated in various types of cancer. These findings suggest that 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine could be developed as a novel anticancer agent with broad-spectrum activity.

The pharmacokinetic properties of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine have also been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that this compound has favorable oral bioavailability and metabolic stability, which are essential for effective drug delivery. Furthermore, it has been shown to have low toxicity and good safety margins in animal models, suggesting that it is well-tolerated at therapeutic doses.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with inflammatory diseases and cancer. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.

In conclusion, 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS No. 1019100-65-2) is a promising compound with significant potential in the treatment of inflammatory diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to make a significant impact in the field of medicinal chemistry.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd